molecular formula C14H9Cl4N5O B413225 N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide CAS No. 303024-30-8

N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide

Cat. No. B413225
CAS RN: 303024-30-8
M. Wt: 405.1g/mol
InChI Key: CKEIVLMPZVAONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide” is a chemical compound with the molecular formula C14H9Cl4N5O . It has a molecular weight of 405.07 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide-2 involves its binding to the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This activation results in a range of physiological and biochemical effects, including the modulation of neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound-2 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, gene expression, and synaptic plasticity. This compound-2 has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its psychoactive effects. Additionally, this compound-2 has been shown to induce changes in gene expression and synaptic plasticity, which may underlie its long-lasting effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide-2 in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the receptor's function and pharmacology in a highly specific manner. However, one limitation of using this compound-2 is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.

Future Directions

There are several potential future directions for research on N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide-2. One area of interest is the development of new compounds that are more potent and selective agonists of the 5-HT2A receptor. Another area of interest is the study of this compound-2's effects on other serotonin receptors and their associated signaling pathways. Additionally, there is potential for the use of this compound-2 in the development of new treatments for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide-2 involves several steps, starting with the reaction of 6-chloro-9H-purine with ethyl 2,2,2-trichloroacetate to form 6-chloro-9H-purin-9-yl ethyl 2,2,2-trichloroacetate. This intermediate is then reacted with benzoyl chloride to form this compound.

Scientific Research Applications

N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide-2 has been extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of this compound-2 is in the study of the 5-HT2A receptor, which plays a crucial role in various physiological and pathological processes. This compound-2 has been shown to be a potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for studying the receptor's function and pharmacology.

Safety and Hazards

Sigma-Aldrich, a supplier of “N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide”, does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4N5O/c15-10-9-11(20-6-19-10)23(7-21-9)13(14(16,17)18)22-12(24)8-4-2-1-3-5-8/h1-7,13H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEIVLMPZVAONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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